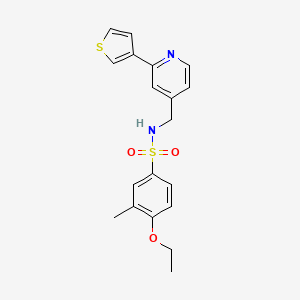
4-ethoxy-3-methyl-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a complex organic molecule that contains several functional groups, including an ethoxy group, a methyl group, a thiophene ring, and a pyridine ring. These functional groups could potentially give this compound a variety of interesting chemical properties .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the thiophene and pyridine rings suggests that this compound could have interesting electronic properties .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the ethoxy group could make it more soluble in organic solvents .Applications De Recherche Scientifique
Photodynamic Therapy and Cancer Treatment
- Pişkin, Canpolat, and Öztürk (2020) synthesized and characterized new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups. These compounds exhibit promising properties for photodynamic therapy, potentially useful for cancer treatment due to their high singlet oxygen quantum yield and appropriate photodegradation yield (Pişkin, Canpolat, & Öztürk, 2020).
- Öncül, Öztürk, and Pişkin (2021, 2022) investigated the spectroscopic, photophysical, and photochemical properties of zinc(II) phthalocyanine with new benzenesulfonamide derivative substituents. These compounds are highlighted for their potential as photosensitizers in photodynamic therapy (Öncül, Öztürk, & Pişkin, 2021)(Öncül, Öztürk, & Pişkin, 2022).
Antimicrobial and Anticancer Activities
- Sarvaiya, Gulati, and Patel (2019) synthesized arylazopyrazole pyrimidone clubbed heterocyclic compounds with benzenesulfonamide and evaluated their antimicrobial activity. These compounds have potential applications in developing treatments against various bacterial and fungal infections (Sarvaiya, Gulati, & Patel, 2019).
- Jacobs, Chan, and O'Connor (2013) studied the molecular and supramolecular structures of N-[2-(pyridin-2-yl)ethyl]-derivatives of methane-, benzene-, and toluenesulfonamide. These compounds' unique structures and hydrogen bonding patterns may have implications for developing new pharmaceuticals (Jacobs, Chan, & O'Connor, 2013).
Advanced Chemical Synthesis
- Stearns et al. (2002) explored the pharmacokinetics of a thiazole benzenesulfonamide derivative. Their research provides insights into the metabolic pathways of such compounds, which could inform the design of new pharmaceuticals (Stearns et al., 2002).
- Wardkhan, Youssef, Hamed, and Ouf (2008) synthesized thiazole derivatives with potential antimicrobial activities, demonstrating the versatility of benzenesulfonamide in synthesizing bioactive compounds (Wardkhan, Youssef, Hamed, & Ouf, 2008).
Pharmaceutical Development and Anticancer Agents
- Vellaiswamy and Ramaswamy (2017) synthesized Co(II) complexes of benzenesulfonamide derivatives, investigating their fluorescence properties and anticancer activity. Their work suggests these complexes' potential in developing novel anticancer drugs (Vellaiswamy & Ramaswamy, 2017).
- Küçükgüzel et al. (2013) synthesized celecoxib derivatives with benzenesulfonamide, evaluating their anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. This research demonstrates the multifaceted pharmaceutical applications of benzenesulfonamide derivatives (Küçükgüzel et al., 2013).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
4-ethoxy-3-methyl-N-[(2-thiophen-3-ylpyridin-4-yl)methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3S2/c1-3-24-19-5-4-17(10-14(19)2)26(22,23)21-12-15-6-8-20-18(11-15)16-7-9-25-13-16/h4-11,13,21H,3,12H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXMCDEFWWUSVEB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)NCC2=CC(=NC=C2)C3=CSC=C3)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-ethoxy-3-methyl-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)benzenesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

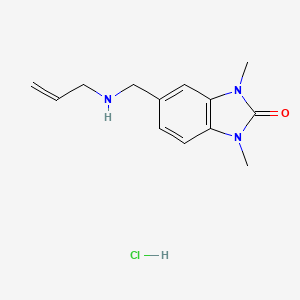
![N1-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-isobutyloxalamide](/img/structure/B2401535.png)
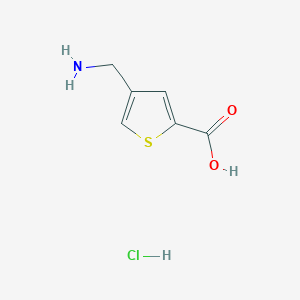
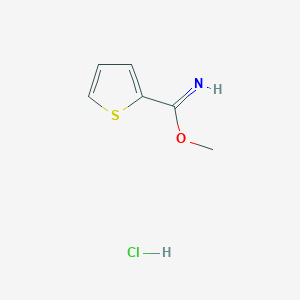
![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-N-(2-(diethylamino)ethyl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide hydrochloride](/img/structure/B2401538.png)
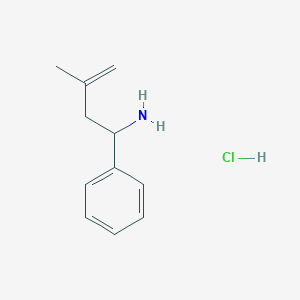
![N-[2-(4-methoxyphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2401543.png)

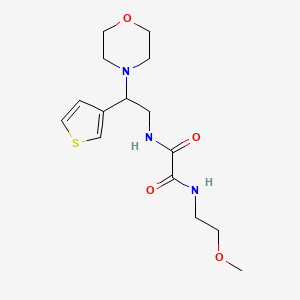
![N-(2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)ethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide](/img/structure/B2401546.png)

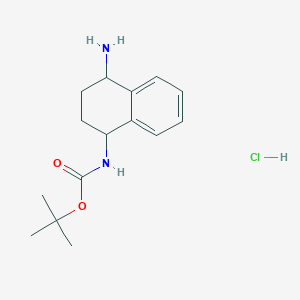
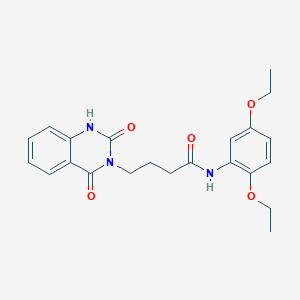
![3-(5-(1-(2-(benzo[d]isoxazol-3-yl)acetyl)azetidin-3-yl)-1,2,4-oxadiazol-3-yl)pyridin-2(1H)-one](/img/structure/B2401553.png)